![molecular formula C19H21Br3O8 B14178243 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid CAS No. 849465-15-2](/img/structure/B14178243.png)
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with 2-bromo-2-methylpropanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 2-bromo-2-methylpropanoyl bromide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2-bromo-2-methylpropanoyl groups can be substituted with other nucleophiles.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis would yield 3,4,5-trihydroxybenzoic acid and 2-bromo-2-methylpropanol.
Scientific Research Applications
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties.
Biological Studies: It may be used in the development of new drugs or as a probe in biochemical assays.
Industrial Applications:
Mechanism of Action
The mechanism by which 3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid exerts its effects would depend on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, although detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in structure but with carboxymethoxy groups instead of 2-bromo-2-methylpropanoyl groups.
3,4,5-Tris(hydroxymethyl)benzoic acid: Contains hydroxymethyl groups instead of 2-bromo-2-methylpropanoyl groups.
Uniqueness
3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid is unique due to the presence of the bulky 2-bromo-2-methylpropanoyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications where steric hindrance or specific electronic effects are desired.
Properties
CAS No. |
849465-15-2 |
|---|---|
Molecular Formula |
C19H21Br3O8 |
Molecular Weight |
617.1 g/mol |
IUPAC Name |
3,4,5-tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid |
InChI |
InChI=1S/C19H21Br3O8/c1-17(2,20)14(25)28-10-7-9(13(23)24)8-11(29-15(26)18(3,4)21)12(10)30-16(27)19(5,6)22/h7-8H,1-6H3,(H,23,24) |
InChI Key |
NVUXBLGDQDGXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC1=CC(=CC(=C1OC(=O)C(C)(C)Br)OC(=O)C(C)(C)Br)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
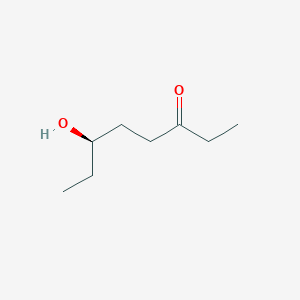
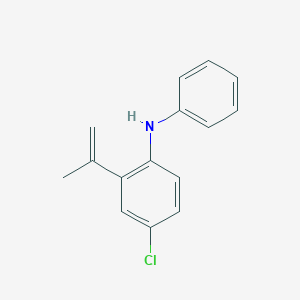
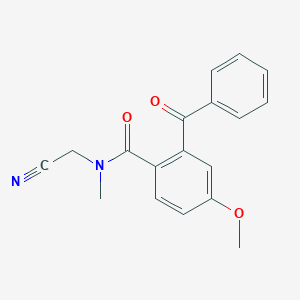

![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)

![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)

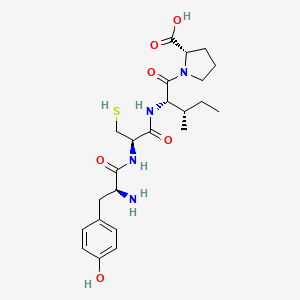
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

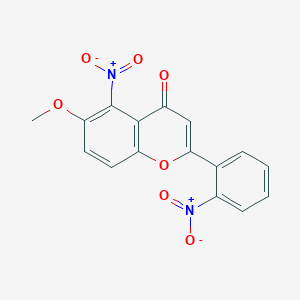
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
